molecular formula C9H13NO3 B1464248 Methyl 2-oxo-3-quinuclidinecarboxylate CAS No. 856625-26-8

Methyl 2-oxo-3-quinuclidinecarboxylate

Cat. No.: B1464248
CAS No.: 856625-26-8
M. Wt: 183.2 g/mol
InChI Key: BRFALJOGPCIHHQ-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3-quinuclidinecarboxylate is a chemical compound with the molecular formula C9H13NO3 It is a derivative of quinuclidine, a bicyclic amine that is commonly used in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-3-quinuclidinecarboxylate typically involves the reaction of quinuclidine with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-3-quinuclidinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinuclidine derivatives with higher oxidation states.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The ester group in the compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinuclidine derivatives, which can have different functional groups attached to the quinuclidine core. These derivatives can be further modified to enhance their properties for specific applications.

Scientific Research Applications

Methyl 2-oxo-3-quinuclidinecarboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-3-quinuclidinecarboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 2-oxo-3-quinuclidinecarboxylate can be compared with other quinuclidine derivatives, such as:

    Quinuclidine: The parent compound, which has a simpler structure and different reactivity.

    Quinuclidine N-oxide: A derivative with an additional oxygen atom, which alters its chemical properties.

    Quinuclidine carboxylate: A similar compound with a carboxylate group instead of an ester group.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a variety of applications in scientific research.

Properties

IUPAC Name

methyl 2-oxo-1-azabicyclo[2.2.2]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-13-9(12)7-6-2-4-10(5-3-6)8(7)11/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFALJOGPCIHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCN(C1=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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